molecular formula C20H19ClN4O4S B11668753 N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide

N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide

Cat. No.: B11668753
M. Wt: 446.9 g/mol
InChI Key: WJLVQTKKBSXDQG-WSDLNYQXSA-N
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Description

N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide is a complex organic compound that features a quinoline core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide typically involves the condensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions, often using solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroquinoline moiety.

Common Reagents and Conditions

Common reagents include hydrazine hydrate, ethanol, methanol, and various catalysts. Reaction conditions often involve moderate temperatures and controlled pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of hydrazine derivatives.

Scientific Research Applications

N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The quinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H19ClN4O4S

Molecular Weight

446.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C20H19ClN4O4S/c1-29-17-9-8-14-10-15(20(21)23-18(14)11-17)12-22-24-19(26)13-25(30(2,27)28)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,24,26)/b22-12+

InChI Key

WJLVQTKKBSXDQG-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C)Cl

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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